(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
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Overview
Description
(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound with applications spanning various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis typically begins with the bromination of furan, using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Step 2: : The bromofuran derivative undergoes nucleophilic substitution to introduce the pyrazolopyrazine moiety.
Step 3: : The final step involves the cyclopropylation of the intermediate compound, often using cyclopropyl methyl bromide in a solvent like dichloromethane (DCM) under basic conditions (e.g., potassium carbonate, K2CO3).
Industrial Production Methods
Industrial synthesis may involve scaled-up versions of the above steps, with optimized conditions to ensure high yield and purity. Key steps include the precise control of temperature, solvent recovery, and use of continuous flow reactors for better efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the furan ring, potentially forming epoxides or other oxygenated derivatives.
Reduction: : The pyrazolopyrazine moiety may be reduced under catalytic hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution can occur on the bromofuran ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as the catalyst.
Substitution: : Various nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation Products: : Epoxides, hydroxylated derivatives.
Reduction Products: : Fully reduced pyrazolopyrazine derivatives.
Substitution Products: : Thiolated, aminated, or hydroxylated furan derivatives.
Scientific Research Applications
This compound finds use in numerous fields due to its unique structure and reactivity.
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : May serve as a ligand in metal-catalyzed reactions due to its nitrogen-containing pyrazolopyrazine ring.
Biology
Drug Development: : The compound’s structure is akin to pharmacophores found in anti-inflammatory and antimicrobial agents.
Biological Probes: : Employed in studies of enzyme inhibition and receptor binding due to its diverse functional groups.
Medicine
Therapeutic Agents:
Industry
Material Science: : Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
Mechanism
The compound's effects are often a result of its interaction with biological macromolecules, such as proteins and nucleic acids.
Molecular Targets and Pathways
Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites, disrupting normal catalytic function.
Receptor Binding: : Acts as an agonist or antagonist to various receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison
Compared to other bromofuran derivatives and pyrazolopyrazine compounds, (5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone stands out due to its unique combination of structural features.
Similar Compounds
(2-bromofuran-5-yl)methanone: : Lacks the pyrazolopyrazine moiety.
(2-cyclopropylpyrazol-5-yl)methanone: : Lacks the furan ring.
(5-bromofuran-2-yl)(pyrazin-5(4H)-yl)methanone: : Lacks the cyclopropyl group.
This unique structure confers specific reactivity and biological activity, making it valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-13-4-3-12(20-13)14(19)17-5-6-18-10(8-17)7-11(16-18)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICPMTVFMHPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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